molecular formula C10H14FN B1341412 (2-Fluoro-benzyl)-isopropyl-amine CAS No. 921074-63-7

(2-Fluoro-benzyl)-isopropyl-amine

Cat. No.: B1341412
CAS No.: 921074-63-7
M. Wt: 167.22 g/mol
InChI Key: KECOIFWUUTVTTN-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the second position and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-benzyl)-isopropyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl chloride and isopropylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The 2-fluorobenzyl chloride is added dropwise to a solution of isopropylamine in the chosen solvent. The mixture is then heated under reflux for several hours to ensure complete reaction.

    Purification: The reaction mixture is cooled, and the product is extracted using an appropriate solvent. The crude product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-benzyl)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorobenzyl alcohol or 2-fluorobenzylamine.

    Substitution: Formation of 2-hydroxybenzyl-isopropyl-amine or 2-cyanobenzyl-isopropyl-amine.

Scientific Research Applications

(2-Fluoro-benzyl)-isopropyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed biological effects. The isopropylamine group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

    (2-Chloro-benzyl)-isopropyl-amine: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromo-benzyl)-isopropyl-amine: Similar structure but with a bromine atom instead of fluorine.

    (2-Methyl-benzyl)-isopropyl-amine: Similar structure but with a methyl group instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorine atom in (2-Fluoro-benzyl)-isopropyl-amine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.

    Reactivity: The fluorine atom also influences the compound’s reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECOIFWUUTVTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589338
Record name N-[(2-Fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921074-63-7
Record name 2-Fluoro-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921074-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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